molecular formula C20H32N2O2 B5726813 1-cycloheptyl-4-(2,3-dimethoxybenzyl)piperazine

1-cycloheptyl-4-(2,3-dimethoxybenzyl)piperazine

Cat. No. B5726813
M. Wt: 332.5 g/mol
InChI Key: SXJCRHIYNHUSTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cycloheptyl-4-(2,3-dimethoxybenzyl)piperazine (CDMP) is a chemical compound that belongs to the piperazine family. It is a synthetic compound that has been widely studied for its potential use in scientific research. CDMP has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of 1-cycloheptyl-4-(2,3-dimethoxybenzyl)piperazine is not fully understood. However, it is believed to act on the serotonin and dopamine systems in the brain. This compound has been found to increase the levels of serotonin and dopamine in certain areas of the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, including serotonin and dopamine. This compound has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

1-cycloheptyl-4-(2,3-dimethoxybenzyl)piperazine has several advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. This compound has also been found to have low toxicity levels, making it a relatively safe compound to work with. However, one limitation of this compound is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several directions for future research on 1-cycloheptyl-4-(2,3-dimethoxybenzyl)piperazine. One area of research is in the development of this compound-based drugs for the treatment of anxiety and depression. Another area of research is in the study of this compound's potential neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain.

Synthesis Methods

The synthesis of 1-cycloheptyl-4-(2,3-dimethoxybenzyl)piperazine involves several steps. The first step is the synthesis of 2,3-dimethoxybenzyl chloride, which is then reacted with cycloheptylamine to produce 1-(2,3-dimethoxybenzyl)-4-cycloheptylpiperazine. This compound is then reacted with hydrogen chloride to produce the final product, this compound.

Scientific Research Applications

1-cycloheptyl-4-(2,3-dimethoxybenzyl)piperazine has been studied for its potential use in various scientific research applications. One area of research is in the field of neuroscience, where this compound has been found to have an effect on the central nervous system. This compound has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential treatment for anxiety and depression.

properties

IUPAC Name

1-cycloheptyl-4-[(2,3-dimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O2/c1-23-19-11-7-8-17(20(19)24-2)16-21-12-14-22(15-13-21)18-9-5-3-4-6-10-18/h7-8,11,18H,3-6,9-10,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJCRHIYNHUSTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCN(CC2)C3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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